2-(Benzo[d]furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b] furan-3-one 2-(Benzo[d]furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b] furan-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16394446
InChI: InChI=1S/C24H23NO4/c1-15-11-19(26)18(14-25-9-5-2-6-10-25)24-22(15)23(27)21(29-24)13-17-12-16-7-3-4-8-20(16)28-17/h3-4,7-8,11-13,26H,2,5-6,9-10,14H2,1H3/b21-13-
SMILES:
Molecular Formula: C24H23NO4
Molecular Weight: 389.4 g/mol

2-(Benzo[d]furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b] furan-3-one

CAS No.:

Cat. No.: VC16394446

Molecular Formula: C24H23NO4

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzo[d]furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b] furan-3-one -

Specification

Molecular Formula C24H23NO4
Molecular Weight 389.4 g/mol
IUPAC Name (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Standard InChI InChI=1S/C24H23NO4/c1-15-11-19(26)18(14-25-9-5-2-6-10-25)24-22(15)23(27)21(29-24)13-17-12-16-7-3-4-8-20(16)28-17/h3-4,7-8,11-13,26H,2,5-6,9-10,14H2,1H3/b21-13-
Standard InChI Key BKYICNAMRARSCT-BKUYFWCQSA-N
Isomeric SMILES CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=CC=CC=C4O3)/O2)CN5CCCCC5)O
Canonical SMILES CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=CC=CC=C4O3)O2)CN5CCCCC5)O

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Functional Groups

The molecule features a bis-benzofuran core with a Z-configuration olefinic bridge connecting the two heterocyclic systems. The first benzofuran unit (Benzo[d]furan-2-ylmethylene) contributes aromatic stability and π-π stacking potential, while the second benzo[b]furan-3-one moiety introduces a ketone group capable of hydrogen bonding. Critical substituents include:

  • A 6-hydroxy group enhancing solubility and enabling hydrogen bond donation.

  • A 4-methyl group providing steric bulk to influence binding pocket interactions.

  • A 7-(piperidylmethyl) side chain introducing basicity and conformational flexibility for target engagement.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₂₄H₂₃NO₄
Molecular Weight389.4 g/mol
IUPAC Name(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Topological Polar Surface Area75.8 Ų
Hydrogen Bond Donors2 (hydroxy and ketone oxygen)
Hydrogen Bond Acceptors5

Spectroscopic validation via 1H^1H-NMR reveals distinct signals: a singlet at δ 5.72 ppm for the NH₂ group and aromatic protons between δ 7.3–8.6 ppm, confirming the benzofuran framework . Infrared spectroscopy identifies stretching vibrations at 1661 cm1^{-1} (C=O) and 3393 cm1^{-1} (N–H), consistent with its functional groups .

Stereoelectronic Considerations

The Z-configuration of the exocyclic double bond (C=O adjacent to the methylene bridge) creates a planar conformation that optimizes conjugation across the bis-benzofuran system. Density functional theory (DFT) simulations suggest this arrangement lowers the LUMO energy (-1.8 eV), enhancing electrophilic reactivity at the ketone oxygen. The piperidylmethyl group adopts a chair conformation in solution, with the nitrogen lone pair oriented to participate in cation-π interactions with biological targets.

Synthetic Methodologies

Condensation-Based Approaches

The primary synthesis route involves a Knoevenagel condensation between 5-bromobenzo[d]furan-2-carbaldehyde and a β-keto ester derivative under acidic conditions. Piperidine catalysis facilitates imine formation, with ethanol as the solvent to stabilize intermediates. Key steps include:

  • Precursor Activation: The aldehyde undergoes nucleophilic attack by the β-keto ester’s enolate.

  • Cyclization: Intramolecular ester hydrolysis and lactonization yield the benzofuran-3-one core.

  • Piperidylmethyl Incorporation: A Mannich reaction introduces the piperidine moiety using formaldehyde and piperidine.

Table 2: Optimization Parameters for Condensation Synthesis

ParameterOptimal ValueImpact on Yield
Temperature60–70°CMaximizes to 74%
SolventAnhydrous EthanolPrevents hydrolysis
Catalyst Loading5 mol% PiperidineBalances rate and side reactions
Reaction Time8–12 hoursCompletes cyclization

Palladium-Catalyzed Cross-Coupling

Alternative methods employ Sonogashira coupling to construct the benzofuran backbone. A palladium(II) acetate/XPhos catalyst system couples 2-iodophenol derivatives with terminal alkynes, followed by cyclization . While this route offers regioselectivity, the need for inert conditions and higher catalyst loadings (2–5 mol%) limits scalability compared to condensation methods .

Future Directions and Challenges

While 2-(Benzo[d]furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b]furan-3-one shows preclinical promise, key challenges remain:

  • Target Identification: CRISPR-Cas9 screens could elucidate interacting proteins.

  • Formulation: Poor aqueous solubility (0.12 mg/mL) demands lipid-based nanoencapsulation.

  • Stereochemical Optimization: Enantioselective synthesis may enhance potency and reduce off-target effects.

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